Product packaging for N-(3-chlorophenyl)-2-cyanoacetamide(Cat. No.:CAS No. 17722-12-2)

N-(3-chlorophenyl)-2-cyanoacetamide

Cat. No.: B102312
CAS No.: 17722-12-2
M. Wt: 194.62 g/mol
InChI Key: JHGKLDZJAHYJIP-UHFFFAOYSA-N
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Description

Contextualization within Cyanoacetamide Chemistry

Cyanoacetamide and its derivatives are recognized as highly reactive compounds in organic synthesis. They are frequently employed as starting materials or key intermediates for the synthesis of a wide array of heterocyclic compounds, many of which are otherwise challenging to prepare. The reactivity of cyanoacetamides stems from the presence of both electrophilic and nucleophilic centers, as well as an active methylene (B1212753) group, which readily participates in condensation reactions.

The synthesis of cyanoacetamide derivatives can be achieved through several methods, with one of the most common being the reaction of substituted aryl or heteroaryl amines with alkyl cyanoacetates. nih.govresearchgate.net This versatility allows for the introduction of various substituents, such as the 3-chlorophenyl group in the case of the title compound, enabling the fine-tuning of the molecule's chemical and physical properties.

The cyanoacetamide core is a precursor to a multitude of heterocyclic systems, including pyridines, pyrazoles, and thiazoles, which are significant scaffolds in medicinal chemistry. sigmaaldrich.com

Significance in Contemporary Chemical and Pharmaceutical Sciences

The importance of N-(3-chlorophenyl)-2-cyanoacetamide in modern chemical and pharmaceutical sciences lies in its potential as a precursor for the synthesis of biologically active molecules. While specific research on the biological activities of this compound itself is limited, the broader class of cyanoacetamide derivatives has demonstrated a wide range of pharmacological properties.

Research into novel N-hetaryl-2-cyanoacetamide derivatives has revealed significant anticancer activities. nih.gov For instance, certain derivatives have shown cytocidal effects against various human cancer cell lines, including prostate (PC3) and liver (HepG2) cancer cells. nih.gov These compounds have been found to induce apoptosis and inhibit key processes in cancer progression, such as metastasis and angiogenesis. nih.gov

Furthermore, studies on unsaturated cyanoacetamide derivatives have highlighted their potential as antibacterial agents. nih.gov These compounds have exhibited varying degrees of effectiveness against pathogenic human bacteria. nih.gov The structural modifications of the cyanoacetamide backbone, such as the introduction of different substituents, play a crucial role in their biological activity spectrum.

The exploration of cyanoacetamide derivatives continues to be an active area of research. For example, novel unsaturated cyanoacetamide derivatives have been synthesized and evaluated for their in-vitro antibacterial properties, showing promising results against several pathogenic strains. nih.gov The adaptability of the cyanoacetamide structure allows for the creation of large libraries of compounds for screening, accelerating the discovery of new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7ClN2O B102312 N-(3-chlorophenyl)-2-cyanoacetamide CAS No. 17722-12-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-chlorophenyl)-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-7-2-1-3-8(6-7)12-9(13)4-5-11/h1-3,6H,4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGKLDZJAHYJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350451
Record name N-(3-chlorophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17722-12-2
Record name N-(3-chlorophenyl)-2-cyanoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Reactivity of N 3 Chlorophenyl 2 Cyanoacetamide

Established Synthetic Routes for N-(3-chlorophenyl)-2-cyanoacetamide

The synthesis of this compound is primarily achieved through established methods involving the formation of an amide bond between a substituted aniline (B41778) and a cyanoacetylating agent.

Cyanoacetylation of Amines

A primary and direct route to this compound involves the cyanoacetylation of 3-chloroaniline (B41212). chemicalbook.com This reaction can be carried out by heating 3-chloroaniline with a suitable cyanoacetylating agent, such as ethyl cyanoacetate (B8463686). nih.gov The reaction proceeds with the elimination of ethanol (B145695) to yield the desired product. Another approach involves the use of 1-cyanoacetyl-3,5-dimethylpyrazole as the cyanoacetylating agent in a solvent like toluene. nih.govacs.org This method offers an alternative pathway for the formation of the cyanoacetamide derivative. The general principle of cyanoacetylation of amines is a well-established method for creating cyanoacetamide derivatives. researchgate.net

Reactions Involving Alkyl Cyanoacetates

Alkyl cyanoacetates, particularly ethyl cyanoacetate, are common reagents in the synthesis of cyanoacetamides. orgsyn.org The reaction of an amine with an alkyl cyanoacetate is a fundamental method for producing N-substituted cyanoacetamides. researchgate.net For instance, heating 3-(trifluoromethyl)aniline (B124266) with ethyl cyanoacetate at elevated temperatures results in the formation of the corresponding N-(3-(trifluoromethyl)phenyl)-2-cyanoacetamide. nih.gov This exemplifies the general utility of alkyl cyanoacetates in synthesizing a range of cyanoacetamide compounds. The preparation of alkyl cyanoacetates themselves can be achieved by reacting an alkyl chloroacetate (B1199739) with an alkali metal cyanide. google.com

Derivatization Strategies and Heterocyclic Compound Synthesis

The presence of the active methylene (B1212753) group and the cyano group makes this compound a valuable building block for the synthesis of various heterocyclic compounds.

Formation of Pyridine (B92270) and Dihydropyridine Derivatives

N-substituted-2-cyanoacetamides are key precursors for the synthesis of pyridine and its partially saturated analogue, dihydropyridine. orientjchem.org For example, 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives can be synthesized from the reaction of 2-cyano-N'-(1-aryl(heteryl)ethylidene)acetohydrazides with sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate. nih.gov The versatility of cyanoacetamides is further demonstrated in one-pot, multi-component reactions to produce 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net The reaction of N-cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base like triethylamine (B128534) can lead to the formation of N-substituted 2-pyridone derivatives. acs.org

Table 1: Examples of Pyridine and Dihydropyridine Synthesis from Cyanoacetamide Precursors

Precursor(s) Reagent(s) Product Type
2-Cyano-N'-(1-aryl(heteryl)ethylidene)acetohydrazides Sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate 2-Oxo-1,2-dihydropyridine-3-carbonitrile nih.gov
Aromatic aldehydes, malononitrile (B47326), methyl ketones, ammonium (B1175870) acetate Nanostructured diphosphate (B83284) Na2CaP2O7 2-Amino-3-cyanopyridine researchgate.net
N-Cyanoacetamide derivatives Acetylacetone, triethylamine N-Substituted 2-pyridone acs.org

Synthesis of Thiazole (B1198619), Pyrazole, and Thiophene (B33073) Derivatives

The chemical reactivity of this compound extends to the synthesis of five-membered heterocyclic rings such as thiazoles, pyrazoles, and thiophenes. nih.gov

The synthesis of thiazole derivatives can be achieved by reacting a thiocarbamoyl derivative of a cyanoacetamide with α-halogenated reagents. nih.gov For instance, reacting a thiocarbamoyl compound with chloroacetone (B47974) or ethyl chloroacetate can yield substituted thiazoles. synergypublishers.com

Pyrazole derivatives can be synthesized from cyanoacetamide precursors through various routes. One method involves the reaction of ketene (B1206846) N,S-acetals, derived from cyanoacetamides, with hydrazine. researchgate.net Another approach is the reaction of a carbohydrazide (B1668358) derivative with reagents like malononitrile or acetylacetone. synergypublishers.com

Thiophene derivatives can also be synthesized using cyanoacetamide-related starting materials. scribd.com The Gewald reaction is a well-known method for thiophene synthesis. semanticscholar.org For example, the reaction of cyclohexanone, cyanoacetylhydrazine, and elemental sulfur can produce a 2-aminothiophene derivative, which can then be further elaborated. synergypublishers.com

Table 2: Synthesis of Thiazole, Pyrazole, and Thiophene Derivatives

Target Heterocycle General Method Example Reagents
Thiazole Cyclization of thiocarbamoyl derivatives α-Halogenated reagents (e.g., chloroacetone) nih.govsynergypublishers.com
Pyrazole Cyclization of ketene N,S-acetals Hydrazine researchgate.net
Pyrazole Reaction of carbohydrazides Malononitrile, acetylacetone synergypublishers.com

Creation of Oxazine, Pyridazine, and Chromene Analogues

The synthetic utility of this compound and its derivatives also encompasses the formation of six-membered heterocyclic systems like oxazines, pyridazines, and chromenes.

Oxazine derivatives, specifically chromeno[2,3-d] sigmaaldrich.comorgsyn.orgoxazines, can be synthesized from chromene precursors which are accessible from cyanoacetamide derivatives. researchgate.net

Pyridazine derivatives have been synthesized incorporating a (3-chlorophenyl)piperazinylpropyl moiety, showcasing the integration of the chloro-substituted phenyl ring into more complex heterocyclic systems. nih.govscispace.com

Chromene derivatives can be synthesized through the reaction of N,N'-(methylenebis(1,4-phenylene))bis(2-cyanoacetamide) with reagents like 2-hydroxybenzaldehyde. orientjchem.org These chromene derivatives can then serve as intermediates for the synthesis of more complex fused systems like chromeno[3,4-c]pyridines. orientjchem.org

Reactions with Electrophilic Reagents

The active methylene group in this compound, flanked by a cyano and a carbonyl group, is highly susceptible to reaction with various electrophilic reagents. This reactivity allows for the introduction of diverse functionalities and the construction of more complex molecular architectures. While specific studies detailing the reactions of this compound with a wide array of electrophiles are not extensively documented in the reviewed literature, the reactivity of closely related N-aryl cyanoacetamides provides a strong indication of its expected chemical behavior. ekb.egresearchcommons.org

One common reaction is the Knoevenagel condensation, where the active methylene group reacts with aldehydes or ketones in the presence of a basic catalyst, such as piperidine (B6355638) or an amine, to form α,β-unsaturated products. mdpi.com This reaction is a cornerstone for the synthesis of various intermediates.

Furthermore, the active methylene protons can be abstracted by a base to form a nucleophilic carbanion, which can then react with electrophiles like alkyl halides or acyl chlorides. For instance, reaction with chloroacetyl chloride can lead to the formation of N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]-2-chloroacetamide from a corresponding aminopyrazole precursor, highlighting the reactivity of the amide nitrogen in conjunction with an external electrophile. nih.gov

Another important class of reactions involves the interaction with isothiocyanates. The reaction of N-aryl cyanoacetamides with phenyl isothiocyanate in the presence of a base like potassium hydroxide (B78521) generates a potassium sulfide (B99878) salt intermediate. This intermediate can then be reacted with α-halocarbonyl compounds, such as chloroacetone or ethyl chloroacetate, to yield substituted thiazole and thiazolidinone derivatives, respectively. researchcommons.org

The reaction with diazonium salts is also a feasible transformation for this compound, leading to the formation of hydrazone derivatives, which are valuable precursors for the synthesis of various heterocyclic compounds like pyrazoles. documentsdelivered.com

Cascade and Multicomponent Reactions in Derivatization

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation from three or more reactants, minimizing waste and improving atom economy. nih.gov this compound is an excellent substrate for such reactions, leading to the formation of diverse heterocyclic systems. documentsdelivered.comtandfonline.comnih.gov

One notable example is the Gewald three-component reaction, a well-established method for the synthesis of 2-aminothiophenes. nih.gov In this reaction, a carbonyl compound, a cyanoacetamide derivative, and elemental sulfur react in the presence of a base. While direct examples with this compound are not explicitly detailed in the provided literature, the general applicability of the Gewald reaction to a wide range of cyanoacetamides suggests its utility for this substrate as well. nih.gov

The Friedländer annulation is another powerful method for the synthesis of quinolines, which can be performed as a one-pot reaction. This involves the condensation of a 2-aminobenzaldehyde (B1207257) or a related ketone with a compound containing an active methylene group, such as this compound, typically in the presence of a base. nih.govnih.gov This approach provides a versatile route to substituted quinoline-3-carboxamides.

A specific example of a multicomponent reaction involving a derivative of this compound is the synthesis of highly functionalized pyridones. In a one-pot, three-component tandem reaction, an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can be reacted under microwave irradiation in the presence of a base to yield N-alkylated 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles. rsc.org

Table 1: Multicomponent Reaction for the Synthesis of a Pyridone Derivative

ReactantsProductConditionsYieldReference
3-Chlorobenzaldehyde, N-butyl-2-cyanoacetamide, Malononitrile6-Amino-1-butyl-4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrileK₂CO₃, EtOH, Microwave (90 °C, 10 min)91% rsc.org

Modern Synthetic Techniques in this compound Chemistry

Modern synthetic techniques play a crucial role in enhancing the efficiency, selectivity, and environmental friendliness of chemical transformations involving this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The use of microwave irradiation can significantly reduce reaction times compared to conventional heating methods. rsc.org This technique has been successfully applied to various reactions involving cyanoacetamide derivatives, including the synthesis of pyridones.

As mentioned previously, the three-component synthesis of 6-Amino-1-butyl-4-(3-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile was efficiently carried out under microwave irradiation, affording the product in high yield in just 10 minutes. rsc.org This demonstrates the potential of microwave assistance in the derivatization of this compound. The condensation of N-substituted cyanoacetamides with acetylacetone to form pyridones is another reaction that benefits from microwave irradiation. rsc.org

One-Pot Reaction Protocols

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. tandfonline.comnih.gov These protocols are particularly well-suited for the synthesis of complex heterocyclic compounds from this compound.

The synthesis of 2-aminoquinoline-3-carboxamides via the Friedländer annulation can be performed as a one-pot, three-component reaction. For instance, an amine can first be reacted with a cyanoacetic acid ester to form the corresponding cyanoacetamide in situ, which then reacts with a 2-aminobenzaldehyde in the presence of a base to yield the final quinoline (B57606) product. nih.gov This strategy streamlines the synthetic process and avoids the need for purification of the intermediate cyanoacetamide.

Similarly, the synthesis of highly functionalized pyridones from aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides can be achieved in a one-pot fashion, often facilitated by microwave irradiation as described above. rsc.org These one-pot protocols highlight the versatility of this compound as a key building block in diversity-oriented synthesis.

Table 2: One-Pot Synthesis of 2-Aminoquinoline-3-carboxamides

ReactantsProductConditionsYieldReference
2-Bromobenzylamine, Methyl cyanoacetate, 2-Amino-4-chlorobenzaldehyde2-Amino-N-(2-bromobenzyl)-6-chloroquinoline-3-carboxamide1. Neat, 1h; 2. NaOH, EtOH, heat90% nih.gov

Spectroscopic and Structural Elucidation of N 3 Chlorophenyl 2 Cyanoacetamide and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of a compound. For N-(3-chlorophenyl)-2-cyanoacetamide and its derivatives, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy has been utilized for a thorough characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: The proton NMR spectra of N-(substituted phenyl)-2-cyanoacetamides provide characteristic signals for the aromatic protons, the amide (N-H) proton, and the methylene (B1212753) (-CH₂) protons. For a derivative, N-(4-(3-(3-chlorophenyl)-2-cyanoallyl)phenyl)acetamide, the aromatic protons appear as multiplets in the range of δ 7.16-7.59 ppm. The amide proton typically appears as a broad singlet, and its chemical shift can be influenced by solvent and concentration. The methylene protons of the cyanoacetamide moiety are observed as a singlet.

¹³C NMR: The carbon-13 NMR spectra offer insights into the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the amide group in N-(substituted phenyl)-2-cyanoacetamides gives a signal in the downfield region, typically around δ 161.3-167.2 ppm. The cyano group carbon (C≡N) resonates at approximately δ 116.5-117.0 ppm. The aromatic carbons exhibit signals in the range of δ 119.9-150.0 ppm, with the specific shifts depending on the substitution pattern. The methylene carbon shows a signal at around δ 27.1 ppm. For instance, in ethyl 3-(4-chlorophenyl)-2-cyanoacrylate, a related derivative, the carbonyl carbon appears at δ 162.2 ppm and the cyano carbon at δ 115.2 ppm. rsc.org

Table 1: NMR Spectroscopic Data for this compound and its Derivatives

Compound/Derivative¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
N-(4-(3-(3-Chlorophenyl)-2-cyanoallyl)phenyl)acetamideAromatic H: 7.16-7.59 (m)C=O: 167.2, C≡N: 117.0, Aromatic C: 121.3-150.0, CH₂: 27.3 orientjchem.org
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylateAromatic H: 7.48 (d), 7.93 (d); CH: 8.20 (s); CH₂: 4.39 (q); CH₃: 1.40 (t)C=O: 162.2, C≡N: 115.2, Aromatic C: 129.6, 129.9, 132.1, 139.5; CH: 153.3; C(CN): 103.6; OCH₂: 62.8; CH₃: 14.1 rsc.org

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives shows characteristic absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is observed in the region of 1663–1680 cm⁻¹. The N-H stretching vibration of the amide appears as a band in the range of 3182–3303 cm⁻¹. The C≡N stretching vibration of the nitrile group is typically found around 2215–2258 cm⁻¹. For example, in a series of N-alkylated-2-cyanoacetamide derivatives, the C=O stretch was observed at 1663-1680 cm⁻¹, the N-H stretch at 3182-3303 cm⁻¹, and the C≡N stretch at 2255-2258 cm⁻¹. mdpi.com

Table 2: IR Spectroscopic Data for this compound and its Derivatives

Compound/DerivativeC=O Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C≡N Stretch (cm⁻¹)Reference
N-alkylated-2-cyanoacetamide derivatives1663-16803182-33032255-2258 mdpi.com
N-(4-substitutedphenyl)-2-cyanoacetamide derivatives166732862220 ekb.eg

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight (194.62 g/mol ). sigmaaldrich.com Fragmentation patterns often involve the cleavage of the amide bond and loss of the cyanoacetyl group. For related N-(substituted phenyl) cyanoacetamides, common fragmentation pathways include the fission of carbon-carbon bonds adjacent to the carbonyl group or the nitrogen atom. researchgate.net

Table 3: Mass Spectrometry Data for this compound and its Derivatives

Compound/DerivativeMolecular Ion Peak (m/z)Reference
This compound194.62 sigmaaldrich.com
2-Cyano-N-(4-nitrophenyl)acetamide189 (M+) ekb.eg

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV absorption spectra of N-(substituted phenyl)-2-cyanoacetamides are typically recorded in the 200-400 nm range. nih.gov The position of the absorption maxima (λmax) is influenced by the substituents on the phenyl ring and the solvent used. These spectra arise from π → π* and n → π* electronic transitions within the aromatic ring and the carbonyl and cyano groups. Studies have shown that the extent of conjugation is significantly affected by the nature of the substituents. nih.gov

Table 4: UV-Vis Spectroscopic Data for N-(substituted phenyl)-2-cyanoacetamides

Compound/Derivativeλmax (nm)SolventReference
N-(substituted phenyl)-2-cyanoacetamides200-400Various nih.gov

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. For a related derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, single crystal X-ray crystallography revealed that the crystal packing is stabilized by C–H···N and N–H···N hydrogen bonds. nih.gov Such studies on this compound would provide precise information on its three-dimensional structure and packing in the crystalline lattice.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, thereby verifying its empirical formula. For this compound (C₉H₇ClN₂O), the calculated elemental composition is approximately C, 55.54%; H, 3.63%; N, 14.40%. sigmaaldrich.com Experimental values obtained from elemental analysis should closely match these calculated percentages to confirm the purity and identity of the synthesized compound. For example, the analysis of 2-Cyano-N-(4-nitrophenyl)acetamide showed calculated values of C, 57.14%; H, 3.73%; N, 22.21%, and the found values were C, 57.20%; H, 3.70%; N, 22.26%, which are in close agreement. ekb.eg

Table 5: Elemental Analysis Data for this compound and a Derivative

CompoundElementCalculated (%)Found (%)Reference
This compoundC55.54- sigmaaldrich.com
H3.63- sigmaaldrich.com
N14.40- sigmaaldrich.com
2-Cyano-N-(4-nitrophenyl)acetamideC57.1457.20 ekb.eg
H3.733.70 ekb.eg
N22.2122.26 ekb.eg

Conformational Analysis and Substituent Effects on Spectroscopic Data

The conformation of N-(aryl)-2-cyanoacetamides, including the 3-chloro derivative, is primarily governed by the interplay of steric and electronic factors. The rotational freedom around the N-C(aryl) and N-C(O) bonds allows for various spatial arrangements. However, studies on related acetanilide (B955) structures reveal a general preference for a non-planar conformation between the phenyl ring and the amide plane. This is attributed to the steric hindrance between the ortho-hydrogens of the phenyl ring and the substituents on the amide nitrogen.

The crystal structures of related N-aryl-2-cyanoacetamide derivatives show that the acetamide (B32628) unit is typically inclined with respect to the plane of the aromatic or heterocyclic ring. For instance, in 2-cyano-N-(furan-2-ylmethyl)acetamide, the acetamide group is inclined to the furan (B31954) ring by 76.7(1)°. Similarly, in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the dihedral angle between the thiophene (B33073) ring and the thiophene-3-carbonitrile ring is 74.27(10)°. These findings suggest a similar twisted conformation for this compound, where the phenyl ring and the cyanoacetamide moiety are not coplanar. This non-planar arrangement is further stabilized by intermolecular hydrogen bonding, a common feature in the crystal packing of amides. Molecules are often linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains or more complex supramolecular architectures.

The following table presents representative bond lengths and angles for the core cyanoacetamide structure, based on crystallographic data of related compounds.

Parameter Value
Bond Lengths (Å)
C=O1.23 - 1.25
C-N (amide)1.33 - 1.35
N-C (aryl)1.41 - 1.43
C-C (cyano)1.45 - 1.47
C≡N1.14 - 1.16
C-Cl~ 1.74
**Bond Angles (°) **
O=C-N122 - 124
C-N-C (aryl)125 - 128
N-C-C (cyano)114 - 116
C-C≡N178 - 180

The substituent on the phenyl ring significantly influences the spectroscopic data of N-aryl-2-cyanoacetamides. The electronic effects of the substituent, whether electron-donating or electron-withdrawing, are transmitted through the phenyl ring to the amide linkage and the cyano group, causing shifts in the characteristic absorption bands in IR spectra and chemical shifts in NMR spectra.

In the infrared (IR) spectrum of this compound, the positions of the N-H, C=O, and C≡N stretching vibrations are particularly sensitive to the electronic environment. The electron-withdrawing nature of the chlorine atom is expected to influence the electron density on the nitrogen atom of the amide, which in turn affects the strength and, therefore, the vibrational frequency of the N-H and C=O bonds. A general trend observed in N-(substituted phenyl)-2-cyanoacetamides is that electron-withdrawing groups lead to an increase in the N-H stretching frequency and a decrease in the C=O stretching frequency, although the latter effect can be complex due to resonance and inductive effects.

The following table summarizes the characteristic IR absorption bands for N-(substituted phenyl)-2-cyanoacetamides.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretching3250 - 3350
C-H (aromatic)Stretching3000 - 3100
C≡NStretching2250 - 2270
C=O (Amide I)Stretching1660 - 1700
N-HBending (Amide II)1530 - 1560
C-NStretching (Amide III)1280 - 1310
C-ClStretching700 - 800

In ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, the chemical shifts of the protons and carbons in both the phenyl ring and the cyanoacetamide moiety are influenced by the substituent. For this compound, the chlorine atom deshields the protons and carbons of the phenyl ring, with the effect being most pronounced at the positions ortho and para to the substituent. The chemical shift of the amide proton (N-H) is also sensitive to the electronic nature of the substituent and can be affected by solvent and concentration due to hydrogen bonding.

Linear Free Energy Relationships (LFER), such as the Hammett equation, have been successfully applied to correlate the spectroscopic data (IR and NMR) of N-(substituted phenyl)-2-cyanoacetamides with the electronic properties of the substituents. These correlations provide a quantitative measure of the transmission of substituent effects through the molecular framework.

The table below provides expected ¹H and ¹³C NMR chemical shift ranges for this compound, based on data for related compounds.

Nucleus Position Expected Chemical Shift (δ, ppm)
¹H NMR
N-H8.0 - 9.5
Aromatic H7.0 - 7.8
CH₂3.5 - 4.0
¹³C NMR
C=O162 - 165
C (aromatic, C-Cl)133 - 135
C (aromatic, C-N)138 - 140
CH (aromatic)118 - 130
C≡N115 - 117
CH₂25 - 30

Computational Chemistry and Theoretical Investigations of N 3 Chlorophenyl 2 Cyanoacetamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. DFT studies on molecules structurally similar to N-(3-chlorophenyl)-2-cyanoacetamide, such as other cyanoacetamide derivatives and chlorinated aromatic compounds, provide a framework for understanding its behavior. nih.govresearchgate.netresearchgate.net These studies typically employ hybrid functionals like B3LYP in conjunction with various basis sets to achieve reliable results.

The electronic properties of a molecule are pivotal to its reactivity and interactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this, with their energy gap indicating the molecule's chemical stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests a molecule is more polarizable and reactive. For analogous compounds, DFT calculations have been used to determine these energies, providing insights into potential charge transfer mechanisms within the molecule.

Mulliken population analysis is a method used to estimate the partial atomic charges within a molecule, offering a view of the electron distribution. wikipedia.org This analysis is crucial for understanding the electrostatic potential and identifying reactive sites. In related molecules, it has been observed that electronegative atoms like oxygen, nitrogen, and chlorine typically carry negative charges, while hydrogen and some carbon atoms are positively charged.

PropertyPredicted Value/Range (Illustrative)Significance
HOMO Energy -6.0 to -7.0 eVRepresents the ability to donate an electron; higher values indicate a better electron donor.
LUMO Energy -1.5 to -2.5 eVRepresents the ability to accept an electron; lower values indicate a better electron acceptor.
HOMO-LUMO Energy Gap 4.0 to 5.0 eVIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Mulliken Charge on O -0.4 to -0.6 eHighlights the electronegative character of the carbonyl oxygen, making it a potential site for electrophilic attack.
Mulliken Charge on N (amide) -0.3 to -0.5 eIndicates the electron-withdrawing nature of the amide nitrogen.
Mulliken Charge on Cl -0.1 to -0.2 eShows the electronegativity of the chlorine atom, influencing the aromatic ring's electronic properties.

Note: The values in this table are illustrative and based on DFT calculations performed on structurally similar molecules. The exact values for this compound would require specific calculations.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. This optimized geometry is the basis for further computational analysis, including the calculation of vibrational frequencies.

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By assigning calculated vibrational modes to observed spectral bands, a deeper understanding of the molecular structure can be achieved. For example, in related cyanoacetamide structures, characteristic vibrational frequencies for C≡N, C=O, and N-H stretching modes are well-defined. nih.gov

Vibrational ModePredicted Frequency Range (cm⁻¹) (Illustrative)Description
N-H Stretch (amide) 3300 - 3500Associated with the stretching of the nitrogen-hydrogen bond in the amide group. nih.gov
C-H Stretch (aromatic) 3000 - 3100Corresponds to the stretching vibrations of the carbon-hydrogen bonds on the chlorophenyl ring.
C≡N Stretch (nitrile) 2220 - 2260A characteristic and strong absorption band for the nitrile functional group. acs.org
C=O Stretch (amide) 1650 - 1690Represents the stretching of the carbonyl double bond in the acetamide (B32628) moiety.
C-Cl Stretch 600 - 800Associated with the stretching of the carbon-chlorine bond.

Note: These frequency ranges are illustrative and based on calculations for analogous compounds. The precise frequencies for this compound would depend on its specific optimized geometry and electronic structure.

Computational methods can predict a variety of chemical descriptors that are useful in quantitative structure-activity relationship (QSAR) studies and for assessing the druglikeness of a compound. These descriptors include properties like molecular weight, logP (a measure of lipophilicity), the number of hydrogen bond donors and acceptors, and the polar surface area. While some of these can be found on databases like PubChem, DFT calculations can provide more refined values and a wider range of electronic descriptors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights that are complementary to the static picture provided by DFT. frontiersin.org These simulations model the movements of atoms and molecules based on classical mechanics, allowing for the study of conformational changes and interactions with the environment.

MD simulations can reveal the flexibility of this compound by tracking the fluctuations of its constituent atoms and the rotation around its single bonds. This analysis helps to identify the preferred conformations of the molecule in different environments and to understand the dynamic interplay between its different functional groups. For similar molecules, MD simulations have been used to study their stability and conformational landscape. nih.gov

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying solvation by explicitly modeling the interactions between the solute (this compound) and solvent molecules. This allows for the investigation of how the solvent affects the molecule's conformation and dynamics, as well as the calculation of properties like the free energy of solvation. frontiersin.org Understanding solvation is crucial for predicting the solubility and bioavailability of a compound.

Monte Carlo (MC) Simulations

Monte Carlo simulations serve as a powerful computational tool to investigate the behavior of molecular systems by using random sampling to obtain numerical results. In the context of this compound, these simulations are particularly useful for understanding its adsorption characteristics on various surfaces.

Adsorption Behavior Modeling

The study of adsorption processes via Monte Carlo simulations allows for the modeling of how this compound molecules arrange themselves and interact with a given substrate. This method can predict the most stable adsorption configurations and calculate the interaction energies involved.

In a typical simulation, the substrate (e.g., a material like functionalized single-walled carbon nanotubes) and the adsorbate (this compound) are placed in a simulation box. The MC method then explores a vast number of possible positions and orientations of the molecule on the surface. The energy of each configuration is calculated, and through a statistical algorithm, the most probable and lowest energy adsorption sites are identified.

Key parameters derived from these simulations include adsorption energy, which indicates the strength of the interaction between the compound and the surface. The process is often characterized as physisorption, driven by weaker intermolecular forces such as van der Waals forces and hydrogen bonds. For this compound, the presence of electronegative atoms (chlorine, oxygen, nitrogen) in its structure is crucial for these interactions.

Table 1: Simulated Adsorption Parameters for this compound

Parameter Description Simulated Value
Adsorption Energy The energy released when one mole of the compound is adsorbed onto the surface. [Value] kJ/mol
Most Favorable Configuration The spatial orientation of the molecule on the adsorbent surface with the lowest energy. [Description of orientation]

Note: The specific values in this table are illustrative of the data generated from Monte Carlo simulations and would be dependent on the specific adsorbent material studied.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the basis of molecular recognition.

Ligand-Protein Interaction Prediction

For this compound, molecular docking studies are employed to predict how it might interact with the active sites of enzymes or cellular receptors. These predictions are crucial for assessing its potential as a therapeutic agent or inhibitor.

The process involves creating a 3D model of the target protein and the ligand. Docking algorithms then systematically sample a large number of possible conformations of the ligand within the protein's binding site. Each conformation is scored based on a function that estimates the binding free energy. The resulting models show the most likely binding pose and the specific interactions that stabilize the complex.

Studies have shown that compounds with similar structures can form key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of enzymes like carbonic anhydrase. For this compound, the amide group can act as a hydrogen bond donor and acceptor, the cyano group can also accept hydrogen bonds, and the chlorophenyl ring can engage in hydrophobic and van der Waals interactions with nonpolar residues of the protein.

Table 2: Predicted Interactions of this compound with a Hypothetical Enzyme Active Site

Interaction Type Ligand Group Enzyme Residue (Example) Distance (Å)
Hydrogen Bond Amide N-H Gln92 (Oxygen) ~2.9
Hydrogen Bond Amide C=O His119 (Nitrogen) ~3.1
Hydrophobic Interaction Chlorophenyl Ring Val130, Leu198 N/A

Note: The residues and distances are illustrative and based on interactions observed for similar compounds in protein active sites.

Binding Affinity and Mechanism Elucidation

Beyond predicting the binding pose, molecular docking can provide a quantitative estimation of the binding affinity. This is often expressed as a docking score or an estimated binding free energy (ΔG). A lower (more negative) value typically indicates a stronger and more stable interaction between the ligand and the protein.

This data helps in elucidating the mechanism of action. By understanding which interactions contribute most significantly to the binding affinity, researchers can explain why a compound is active or inactive. For instance, the presence of the chlorine atom on the phenyl ring can significantly influence binding affinity through specific halogen bond interactions or by altering the electronic properties of the ring, which in turn affects hydrophobic interactions.

The elucidation of the binding mechanism through docking allows for the rational design of new derivatives with improved potency and selectivity. By modifying the structure of this compound, for example by adding or changing functional groups, computational chemists can predict how these changes will affect binding to the target protein before undertaking chemical synthesis.

Table 3: List of Compounds Mentioned

Compound Name

Biological Activities and Medicinal Chemistry Applications of N 3 Chlorophenyl 2 Cyanoacetamide Derivatives

Antimicrobial Efficacy Investigations

The structural framework of cyanoacetamide is a key component in various synthesized heterocyclic compounds that have been evaluated for their ability to combat microbial pathogens. These studies have explored their efficacy against a spectrum of bacteria and fungi.

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Derivatives of cyanoacetamide have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of N-substituted-3-chloro-2-azetidinones were synthesized and screened for their antibacterial activity against four microorganisms: Staphylococcus aureus (Gram-positive), Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Escherichia coli (Gram-negative). mdpi.com These compounds were reported to exhibit good to moderate antibacterial activity. mdpi.com

In other research, N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide was used as a versatile starting material to create new heterocyclic compounds, including thiazole (B1198619) and pyridone derivatives, which showed promising results in in vitro antibacterial evaluations. nih.gov Furthermore, studies on structurally related N-substituted 3-aminopyrazine-2-carboxamides found that antibacterial activity increased among alkyl derivatives with a longer carbon side chain. nih.gov Phenyl and alkyl derivatives, in particular, showed activity, which was not observed in the corresponding benzyl (B1604629) derivatives. nih.gov

Derivative ClassBacterial Strains TestedObserved ActivitySource
N-substituted-3-chloro-2-azetidinonesS. aureus, B. subtilis, P. aeruginosa, E. coliGood to moderate activity mdpi.com
Thiazole and Pyridone Derivatives (from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide)Not specifiedPromising results nih.gov
N-substituted 3-aminopyrazine-2-carboxamides (Alkyl & Phenyl derivatives)M. kansasiiActivity increased with alkyl chain length nih.gov

Antifungal Activity

The antifungal potential of cyanoacetamide derivatives has also been a subject of investigation, yielding varied results. Heterocyclic compounds synthesized from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide demonstrated promising in vitro antifungal activity. nih.gov Similarly, a series of N-substituted 3-aminopyrazine-2-carboxamides showed antifungal effects, particularly against Trichophyton interdigitale and Candida albicans. nih.gov

In contrast, a study involving N-substituted-3-chloro-2-azetidinones tested against C. tropicans, A. niger, and F. heterosporium found that none of the synthesized compounds were active against these fungal species. mdpi.com Research into other structurally related compounds, such as benzofuran (B130515) derivatives, has suggested that antifungal mechanisms can involve the mobilization of intracellular Ca2+, which is considered an important aspect of their fungicidal activity. nih.gov This highlights that while the cyanoacetamide scaffold is promising, the specific substitutions and resulting heterocyclic systems are critical in determining antifungal efficacy.

Derivative ClassFungal Strains TestedObserved ActivitySource
Heterocyclic derivatives (from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide)Not specifiedPromising results nih.gov
N-substituted 3-aminopyrazine-2-carboxamidesT. interdigitale, C. albicansActive nih.gov
N-substituted-3-chloro-2-azetidinonesC. tropicans, A. niger, F. heterosporiumInactive mdpi.com
Benzofuran derivatives (structurally related)C. neoformans, A. fumigatusActive, mechanism may involve Ca2+ mobilization nih.gov

Anticancer Potential and Cytotoxicity Studies

The development of novel anticancer agents is a critical area of research, and derivatives of N-(3-chlorophenyl)-2-cyanoacetamide have emerged as a promising scaffold for creating new cytotoxic compounds.

In Vitro Screening against Cancer Cell Lines

A significant body of research has focused on the in vitro cytotoxic effects of cyanoacetamide derivatives against a variety of human cancer cell lines. A novel series of N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives was evaluated against breast (MCF-7, T47D, MDA-MB231), liver (HepG2), colon (HCT116), prostate (PC3), and cervix (HeLa) cancer cells. nih.gov Within this series, compounds designated as 11 and 12 demonstrated the most potent cytotoxicity against PC3 and HepG2 cells. nih.govresearchgate.net

Another study focused on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives, testing them against cervical (HeLa), lung (A549), and glioblastoma (U87) cancer cells. ijcce.ac.irijcce.ac.ir Compound 8a, featuring an ortho-chlorine moiety, was identified as the most active derivative against HeLa cells, with an IC50 value of 1.3 ± 0.14 µM. ijcce.ac.ir Furthermore, other synthesized heterocyclic compounds, such as pyrazolo[5,1-c] mdpi.comnih.govtriazine derivatives, have also exhibited in vitro anticancer activity against HepG2 and MCF-7 cell lines. researchgate.net

Derivative ClassCancer Cell LineKey FindingsSource
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamidesPC3 (Prostate), HepG2 (Liver)Compounds 11 and 12 showed the highest cytotoxicity. nih.govresearchgate.net
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) AcetamidesHeLa (Cervical)Compound 8a was the most active (IC50 = 1.3 µM). ijcce.ac.ir
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) AcetamidesU87 (Glioblastoma)Some compounds showed more cytotoxicity than doxorubicin. ijcce.ac.ir
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) AcetamidesA549 (Lung)Derivatives were less active than doxorubicin. ijcce.ac.ir
Pyrazolo[5,1-c] mdpi.comnih.govtriazine derivativesHepG2 (Liver), MCF-7 (Breast)Exhibited anticancer activity. researchgate.net

In Vivo Efficacy Studies (e.g., Xenograft Models)

While extensive in vitro data exists, in vivo studies are crucial for validating the therapeutic potential of these compounds. Although specific in vivo efficacy data for this compound derivatives are not widely available in the reviewed literature, studies on structurally related compounds provide a framework for their potential. For example, a novel diarylidenyl piperidone, HO-3867, was evaluated in a murine xenograft tumor model using A2780 human ovarian cancer cells. nih.gov

In this study, HO-3867 was found to significantly inhibit the growth of ovarian xenografted tumors in a dosage-dependent manner, without causing apparent toxicity to the animals. nih.gov Analysis of the tumor tissues from these models revealed that the compound inhibited key signaling pathways involved in cancer progression. nih.gov Such xenograft models are a standard and critical step in preclinical development, demonstrating the potential for a compound to be effective in a living system. This type of study serves as a blueprint for the future in vivo evaluation of the most promising this compound derivatives identified from in vitro screenings.

Enzyme Inhibition and Modulation of Biological Pathways

The therapeutic effects of this compound derivatives are often rooted in their ability to interact with and inhibit specific enzymes or modulate critical cellular signaling pathways. This targeted action is fundamental to their anticancer and antimicrobial activities.

Research has shown that certain 2-cyanoacrylamide derivatives tethered to an imidazopyridine moiety are potent inhibitors of Transforming growth factor beta-activated kinase 1 (TAK1). nih.gov One such derivative exhibited a strong TAK1 inhibitory activity with an IC50 value of 27 nM. nih.gov In a different context, a series of cyanoacetamide derivatives were synthesized and screened for urease inhibition, with one compound showing excellent activity (IC50 ~17.34 μg/mL), surpassing that of the standard inhibitor thiourea. researchgate.net

The anticancer mechanisms of these derivatives are multifaceted. Studies on N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives revealed that their cytotoxic effect is due to the induction of apoptosis, evidenced by the up-regulation of caspases-3 and -9. nih.gov These compounds also demonstrated anti-metastatic potential by inhibiting metalloproteinases-2 and -9 (MMP-2 & MMP-9) and showed anti-angiogenic effects through the inhibition of HIF-1alpha and VEGF expression. nih.gov Similarly, certain 1,3-thiazole derivatives have been reported to induce apoptosis through caspase 3 activation and the reduction of Mitochondrial Membrane Potential (MMP). ijcce.ac.irijcce.ac.ir Furthermore, studies on related anticancer compounds have shown that inhibition of the JAK/STAT3 signaling pathway is a key mechanism for reducing tumor growth in vivo. nih.gov

Derivative ClassTarget/PathwayBiological EffectSource
2-Cyanoacrylamide-imidazopyridine hybridsTAK1 (Enzyme)Potent inhibition (IC50 = 27 nM) nih.gov
Cyanoacetamide derivativesUrease (Enzyme)Excellent inhibition (IC50 ~17.34 µg/mL) researchgate.net
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamidesCaspases-3 and -9Upregulation, leading to apoptosis nih.gov
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamidesMMP-2 & MMP-9Inhibition (Anti-metastatic effect) nih.gov
N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamidesHIF-1alpha, VEGFInhibition (Anti-angiogenic effect) nih.gov
1,3-Thiazole derivativesCaspase 3, Mitochondrial Membrane Potential (MMP)Activation of caspase 3, reduction of MMP ijcce.ac.irijcce.ac.ir
Diarylidenyl piperidone (structurally related)JAK/STAT3 PathwayInhibition of signaling, reducing tumor growth nih.gov

Specific Enzyme Inhibition (e.g., EPAC Antagonism, COX Inhibition, AChE Inhibition)

Derivatives of the this compound framework have been investigated for their ability to selectively inhibit key enzymes implicated in various diseases.

EPAC Antagonism

Exchange protein directly activated by cAMP (EPAC) has emerged as a significant therapeutic target, distinct from protein kinase A (PKA), in mediating cAMP signaling. nih.gov Research into specific EPAC inhibitors has led to the identification of compounds structurally related to this compound. A notable example is ESI-09 , chemically identified as 3-(5-tert-butyl-isoxazol-3-yl)-2-[(3-chloro-phenyl)-hydrazono]-3-oxo-propionitrile. nih.govbiolog.de This molecule acts as a non-cyclic nucleotide EPAC antagonist, capable of specifically blocking intracellular EPAC-mediated processes. nih.gov

Docking studies suggest that the 3-chlorophenyl fragment of ESI-09 can form hydrophobic interactions with key amino acid residues within the cAMP-binding domain of EPAC2, contributing to its inhibitory activity. nih.gov The discovery of ESI-09 highlights the potential for developing derivatives from the 3-chlorophenyl chemical space to create specific pharmacological probes for dissecting the roles of EPAC proteins in various cellular and disease processes. nih.govnih.gov

COX Inhibition

Cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. mdpi.com

While this compound itself is not a primary COX inhibitor, its derivatives, particularly those incorporating heterocyclic systems, have been designed and evaluated for this activity. The rationale often involves incorporating pharmacophore groups known to selectively bind to the active site of the COX-2 enzyme. nih.gov For instance, studies on various heterocyclic compounds have demonstrated that specific substitutions can lead to potent and selective COX-2 inhibition. The table below shows the inhibitory concentrations (IC₅₀) for various compounds against COX-1 and COX-2, illustrating the range of potencies and selectivities that can be achieved through structural modifications.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)Reference
Celecoxib14.20.4233.8 nih.gov
Diclofenac Sodium--1.80 nih.gov
Compound VIIa (Thiophene derivative)19.50.2967.2 nih.gov
Imidazoline analog 17-0.3- nih.gov
Indole derivative 27>1000.32>312 nih.gov
Thiazolyl-hydrazine-methyl sulfonyl derivative 34>1000.140>714.28 nih.gov

AChE Inhibition

Inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for managing symptoms of Alzheimer's disease. nih.gov The search for novel AChE inhibitors with improved efficacy and pharmacokinetic properties is an active area of research. Virtual screening and in-vitro characterization have identified numerous compounds with AChE inhibitory activity. While research has not focused specifically on this compound, compounds with novel scaffolds are continuously being discovered, some of which show moderate to high potency. nih.gov For example, a virtual screening effort identified a compound, S-I 26, with an IC₅₀ value of 14 µM, which was five times lower than that of the established drug rivastigmine (B141) in the same assay. nih.gov The exploration of diverse chemical structures, including potential derivatives of cyanoacetamides, remains a viable strategy for developing new classes of cholinesterase inhibitors. nih.gov

Impact on Cellular Signaling Pathways

Derivatives containing the this compound motif can exert significant influence over critical cellular signaling pathways involved in inflammation and cancer.

The EPAC-specific inhibitor ESI-09, which features a 3-chlorophenyl group, has been shown to block EPAC-mediated Rap1 activation and Akt phosphorylation. nih.gov This demonstrates a direct intervention in a key cAMP-regulated signaling cascade.

Furthermore, research on a structurally related compound, a (3-chlorophenyl)-2-spiroisoxazoline derivative, has demonstrated potent anti-inflammatory effects by modulating the NF-κB (nuclear factor-kappa B) and p38 MAPK (mitogen-activated protein kinase) signaling pathways. mdpi.com NF-κB is a crucial transcription factor that controls the expression of many pro-inflammatory genes, including those for iNOS, TNF-α, and IL-6. mdpi.com Its activation is regulated by the inhibitor of kappa B (IκB). This (3-chlorophenyl) derivative was found to suppress the degradation of IκBα, thereby preventing the activation and nuclear translocation of the NF-κB p65 subunit. mdpi.com This mechanism effectively shuts down the downstream production of inflammatory mediators. The ability of phytochemicals and synthetic compounds to inhibit the NF-κB pathway is a well-studied anti-inflammatory and potential anti-cancer mechanism. nih.gov

Antiviral Activity Research

A comprehensive review of available scientific literature indicates that research specifically investigating the antiviral properties of this compound and its direct derivatives is limited. While the broader class of heterocyclic compounds has been extensively studied for activity against various viruses like Herpes Simplex Virus (HSV), Influenza, and Human Immunodeficiency Virus (HIV), specific data for derivatives of this compound are not prominently documented in publicly accessible research. mdpi.comnih.govnih.govnih.govnih.govnih.govnih.govresearchgate.net Therefore, this remains an area with potential for future investigation.

Anti-inflammatory Activity Profiling

The anti-inflammatory potential of derivatives related to this compound has been more clearly established. A study on a (3-chlorophenyl)-2-spiroisoxazoline derivative demonstrated significant anti-inflammatory activity both in vitro and in vivo. mdpi.com

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this derivative significantly suppressed the production of key inflammatory mediators. mdpi.com It was shown to inhibit the production of nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com The inhibition of these molecules is a hallmark of potent anti-inflammatory agents, as they play central roles in the inflammatory cascade. The efficacy of the (3-chlorophenyl)-2-spiroisoxazoline derivative (JR-9) in reducing these cytokines was found to be more effective than the control drug, dexamethasone, at the same concentration in the studied model. mdpi.com

Inhibition of Pro-inflammatory Cytokines by (3-chlorophenyl)-2-spiroisoxazoline derivative (JR-9) at 10 µM
CytokinePercentage Inhibition (%)Reference
TNF-α81.58 mdpi.com
IL-683.34 mdpi.com

This profile indicates that derivatives incorporating the 3-chlorophenyl moiety are strong candidates for development as anti-inflammatory agents, acting through the downregulation of critical inflammatory pathways and the suppression of cytokine production. mdpi.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Substituent Position on Biological Potency and Lipophilicity

The position of substituents on the phenyl ring of N-aryl-2-cyanoacetamide derivatives has a profound impact on their biological potency and physicochemical properties, particularly lipophilicity. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

A study on N-(substituted phenyl)-2-chloroacetamides demonstrated that the position of the substituent on the phenyl ring influenced the biological activity. nih.gov For instance, halogenated substituents at the para-position (position 4) of the phenyl ring, such as in N-(4-chlorophenyl)-2-chloroacetamide, resulted in high lipophilicity and potent antimicrobial activity. nih.gov While this study was on a related scaffold, it underscores the principle that substituent position is a key determinant of both lipophilicity and potency. The meta-position of the chlorine in N-(3-chlorophenyl)-2-cyanoacetamide would confer a specific electronic and steric profile that would be distinct from ortho- or para-substituted analogs, thereby influencing its specific biological targets and potency.

The following table, derived from studies on related N-(substituted phenyl)-2-chloroacetamides, illustrates the effect of substituent position on lipophilicity.

CompoundSubstituentPositionPredicted LogP
N-phenyl-2-chloroacetamide--1.50
N-(2-chlorophenyl)-2-chloroacetamideClortho2.15
N-(3-chlorophenyl)-2-chloroacetamide Cl meta 2.25
N-(4-chlorophenyl)-2-chloroacetamideClpara2.20

Data is illustrative and based on trends observed in related compound series.

This data suggests that the position of the chloro substituent does indeed modulate the lipophilicity, which in turn is expected to affect the biological activity.

Optimization of Molecular Structure for Enhanced Efficacy

The optimization of the this compound scaffold is a critical step in the drug discovery process, aiming to enhance its therapeutic efficacy while minimizing potential side effects. This process typically involves systematic modifications of the lead compound's structure and evaluating the impact of these changes on its biological activity.

One common optimization strategy is the exploration of different substituents on the phenyl ring. While the 3-chloro substitution provides a certain level of activity, introducing other functional groups at various positions could lead to improved potency. For example, replacing the chlorine with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups can fine-tune the electronic and steric properties of the molecule for better target engagement.

Another avenue for optimization lies in modifying the acetamide (B32628) and cyano moieties. For instance, the hydrogen atoms of the acetamide linker could be substituted, or the cyano group could be replaced with other bioisosteric groups to explore different binding interactions. The synthesis of α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives, where a double bond is introduced adjacent to the cyano group, represents one such optimization approach that has been shown to yield compounds with significant biological activities. nih.gov

A hypothetical optimization strategy for this compound could involve the synthesis and evaluation of analogs as depicted in the table below.

Analog StructureModificationRationale
N-(3,4-dichlorophenyl)-2-cyanoacetamideAddition of a second chloro group at the 4-positionTo increase lipophilicity and explore potential hydrophobic interactions.
N-(3-chloro-4-methylphenyl)-2-cyanoacetamideAddition of a methyl group at the 4-positionTo investigate the effect of a small, electron-donating group.
N-(3-chlorophenyl)-2-cyano-acrylamideIntroduction of a double bondTo increase rigidity and explore different binding modes.
2-cyano-N-(3-chloro-phenyl)propanamideSubstitution on the acetamide backboneTo probe the steric tolerance around the linker.

This table presents hypothetical analogs for the purpose of illustrating optimization strategies.

Through such systematic modifications, researchers can build a comprehensive understanding of the SAR and identify analogs with superior efficacy.

Cheminformatics and Predictive Modeling in SAR/QSAR

Cheminformatics and predictive modeling have become indispensable tools in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. These computational approaches are extensively used in SAR and QSAR studies of compounds like this compound to predict their biological activities and ADME properties.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For N-aryl-2-cyanoacetamide derivatives, 2D- and 3D-QSAR models can be developed.

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atom types. For instance, a 2D-QSAR study on 2-phenoxy-N-substituted acetamide analogues identified descriptors like SssNHE-index (an electrotopological state index) and slogp (a lipophilicity descriptor) as being important for their HIF-1 inhibitory activity. sigmaaldrich.com

3D-QSAR: These models consider the 3D structure of the molecules and use descriptors that describe the steric and electrostatic fields around them. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed. These models can provide a visual representation of the regions around the molecule where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, guiding the design of more potent analogs.

Predictive Modeling encompasses a broader range of computational techniques, including machine learning algorithms, to forecast the biological activity and other properties of novel compounds. By training models on existing data for related cyanoacetamide derivatives, it is possible to predict the potential anticancer, antimicrobial, or other activities of newly designed analogs of this compound before their synthesis. This in silico screening helps to prioritize the most promising candidates for synthesis and biological testing, thereby saving time and resources.

The use of cheminformatics tools also allows for the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Predictive models can estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential toxicity, providing an early assessment of the drug-likeness of a compound. For example, in a study of N-(substituted phenyl)-2-chloroacetamides, various cheminformatics prediction models were used to screen the compounds for their drug-like properties before experimental verification. nih.gov

The integration of these computational approaches provides a powerful framework for the rational design and optimization of this compound and its derivatives as potential therapeutic agents.

Advanced Applications of N 3 Chlorophenyl 2 Cyanoacetamide Beyond Medicinal Chemistry

Corrosion Inhibition Studies

The utility of organic compounds as corrosion inhibitors for metals, particularly in acidic environments, is a significant area of research. While specific studies on N-(3-chlorophenyl)-2-cyanoacetamide are limited, research on closely related cyanophenyl compounds provides strong evidence for its potential as an effective corrosion inhibitor. For instance, studies on 3-cyanophenyl organic compounds have demonstrated high inhibition efficiency for steel in strong acid media. rsc.org

The efficacy of an organic corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier. This adsorption can occur through physical (electrostatic) or chemical (chemisorption) interactions. For compounds similar to this compound, the presence of heteroatoms like nitrogen and oxygen, along with the π-electrons of the aromatic ring, facilitates strong adsorption. mdpi.com

The adsorption of these inhibitor molecules typically follows established isotherm models, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. biointerfaceresearch.com The adsorption process for related inhibitors has been found to be spontaneous. mdpi.com

Disclaimer: The following table provides representative data for analogous cyanophenyl and amide-containing corrosion inhibitors due to the limited availability of specific data for this compound.

Adsorption Parameter Value/Observation for Analogous Inhibitors Reference
Adsorption Isotherm Model Langmuir biointerfaceresearch.com
Nature of Adsorption Primarily Chemisorption rsc.org
Key Molecular Features for Adsorption Nitrogen and Oxygen heteroatoms, π-electrons from the phenyl ring mdpi.com

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are crucial for understanding the influence of an inhibitor on the corrosion process. For related cyanophenyl compounds, potentiodynamic polarization studies have shown that they act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, often with a more pronounced effect on the anodic process. rsc.org

EIS measurements on similar inhibitor systems have demonstrated an increase in charge transfer resistance and a decrease in double-layer capacitance upon the addition of the inhibitor, confirming the formation of a protective film on the metal surface. researchgate.net

Disclaimer: The following table presents typical electrochemical data obtained for mild steel in acidic solutions with and without the presence of analogous corrosion inhibitors. The specific values for this compound may vary.

Electrochemical Parameter Uninhibited System (Typical) Inhibited System (Typical, with Analogous Inhibitor) Reference
Corrosion Current Density (Icorr) HighLow
Corrosion Potential (Ecorr) Shifts to more positive or negative values rsc.org
Charge Transfer Resistance (Rct) LowHigh researchgate.net
Double Layer Capacitance (Cdl) HighLow researchgate.net

Role in Specialty Chemical Synthesis

This compound is a valuable building block in organic synthesis, particularly for the preparation of a variety of heterocyclic compounds. Its reactive methylene (B1212753) group, flanked by a cyano and an amide group, makes it a versatile precursor for condensation and cyclization reactions. researchgate.net

One of the notable applications of this compound is in the Knoevenagel condensation reaction, where it reacts with aldehydes or ketones to form α,β-unsaturated cyanoacrylamides. wikipedia.orgchemspider.com These intermediates can then be used to construct more complex molecular architectures.

Furthermore, this compound serves as a key starting material for the synthesis of various specialty chemicals, including pyridone derivatives and azo dyes. The synthesis of 3-cyano-2-pyridone derivatives, for instance, can be achieved by reacting N-substituted-2-cyanoacetamides with compounds like acetylacetone (B45752) in the presence of a base. mdpi.com Azo dyes, which constitute a large and important class of synthetic colorants, can be synthesized through the diazotization of an aromatic amine followed by a coupling reaction with a suitable coupling component, for which derivatives of this compound can be employed. unb.canih.govnih.gov

Reactant(s) Reaction Type Synthesized Compound Class Reference
Aldehydes/KetonesKnoevenagel Condensationα,β-Unsaturated Cyanoacrylamides wikipedia.orgchemspider.com
AcetylacetoneCondensation/Cyclization3-Cyano-2-pyridone derivatives mdpi.com
Diazonium saltsAzo couplingAzo dyes unb.canih.govnih.gov

Contribution to Advanced Material Development

The application of this compound in the development of advanced materials is an emerging area with limited published research. However, the structural features of the molecule suggest potential for its use as a monomer or a precursor in the synthesis of functional polymers and other materials. For instance, acrylamide-based monomers can be polymerized to form polyacrylamides, which have a wide range of applications.

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents

The core structure of N-(3-chlorophenyl)-2-cyanoacetamide serves as a valuable scaffold for the development of new therapeutic agents. Derivatives of cyanoacetamide and the related N-phenylacetamides have demonstrated a wide spectrum of biological activities, suggesting that this compound could be a key building block for future pharmaceuticals. tubitak.gov.trnih.govirejournals.com

Research into related compounds has revealed significant potential in several therapeutic areas:

Anticancer Activity: Novel N-hetaryl-2-cyanoacetamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including breast, liver, colon, prostate, and cervix. nih.gov Certain derivatives have shown potent activity, inducing cell death through the upregulation of caspases-3 and -9 and inhibiting the expression of metalloproteinases-2 and 9, which are involved in metastasis. nih.gov Furthermore, these compounds have demonstrated anti-angiogenic effects by inhibiting HIF-1alpha and VEGF expression. nih.gov This suggests that derivatives of this compound could be explored as potential anticancer agents.

Antimicrobial Activity: N-substituted chloroacetamides and acetamide (B32628) derivatives have been screened for their antimicrobial potential against a range of pathogens. nih.govirejournals.com Studies show that these compounds are effective against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), and moderately effective against yeasts such as Candida albicans. nih.gov The biological activity is influenced by the nature and position of substituents on the phenyl ring, with halogenated compounds showing high lipophilicity that facilitates passage through microbial cell membranes. nih.gov Given its 3-chloro substitution, this compound is a promising candidate for further investigation as an antimicrobial agent. nih.gov

Table 1: Investigated Biological Activities of Related Cyanoacetamide Derivatives
Derivative ClassBiological ActivityTarget Cell Lines / OrganismsKey FindingsSource
N-hetaryl-2-cyanoacetamidesAnticancerPC3 (prostate), HepG2 (liver)Induces apoptosis via caspase upregulation; inhibits metastasis and angiogenesis. nih.gov
N-(substituted phenyl)-2-chloroacetamidesAntimicrobialS. aureus, MRSA, E. coli, C. albicansEffective against Gram-positive bacteria and yeasts; activity linked to lipophilicity. nih.gov
2-amino-N-(p-Chlorophenyl) acetamidesAntibacterialAcinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureusShowed moderate to high antibacterial activities. irejournals.com

Exploration of New Mechanistic Pathways

While derivatives of this compound show promise, a detailed understanding of their mechanisms of action is crucial for targeted drug development. Future research should focus on elucidating the specific molecular pathways through which this compound and its derivatives exert their biological effects.

For anticancer applications, studies on related N-hetaryl-2-cyanoacetamide derivatives have pointed to several mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of processes essential for tumor growth and spread, such as metastasis and angiogenesis. nih.gov Specifically, the upregulation of caspase-3 and -9 and the downregulation of metalloproteinases-2 and 9 (MMP-2 & MMP-9) have been identified as key cytocidal effects. nih.gov

In the context of antimicrobial activity, the high lipophilicity of halogenated N-(substituted phenyl) chloroacetamides is believed to be a key factor, enabling them to penetrate the phospholipid bilayer of bacterial cell membranes. nih.gov However, the precise intracellular targets and downstream effects remain an area for deeper investigation. Future studies could explore whether this compound or its derivatives disrupt cell wall synthesis, interfere with protein or nucleic acid synthesis, or induce oxidative stress in microbial cells.

Green Chemistry Approaches in Synthesis

The synthesis of cyanoacetamide derivatives is a well-established area of organic chemistry. researchgate.net However, there is a growing emphasis on developing environmentally friendly and sustainable synthetic methods. Future research should prioritize the application of green chemistry principles to the production of this compound.

Conventional methods for synthesizing cyanoacetamides often involve the reaction of amines with alkyl cyanoacetates, which can require high temperatures or the use of traditional, often hazardous, solvents. tubitak.gov.tr Modern, greener alternatives are being explored for similar compounds:

Microwave-Assisted Synthesis: Microwave irradiation has been successfully used for the Knoevenagel condensation to produce α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives. nih.gov This method is noted for being solvent-free, which addresses concerns about the toxicity and flammability of conventional solvents. nih.gov Applying microwave-assisted synthesis to the reaction between 3-chloroaniline (B41212) and a suitable cyanoacetylating agent could offer a rapid and efficient route to this compound.

Solvent-Free Reactions: The fusion method, which involves the solvent-free reaction of arylamines with ethyl cyanoacetate (B8463686) at elevated temperatures, is a widely used technique for preparing cyanoacetanilides and represents an early form of green chemistry. tubitak.gov.tr

Adopting these green approaches can lead to more sustainable and economically viable processes for synthesizing this valuable chemical intermediate. nih.gov

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental work offers a powerful strategy for accelerating the discovery and optimization of new bioactive compounds based on the this compound structure. In silico methods can predict the properties and activities of molecules, guiding synthetic efforts and reducing the need for extensive, time-consuming laboratory screening.

Quantitative Structure-Activity Relationship (QSAR): QSAR analyses have been used to screen newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial potential. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of a molecule's efficacy before it is synthesized.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov This is crucial for early-stage drug discovery, as it helps to identify compounds with favorable pharmacokinetic profiles and avoid those likely to fail in later development stages.

Density Functional Theory (DFT): DFT calculations are employed to investigate the molecular orbital properties of cyanoacetamide derivatives. nih.gov This provides insights into the electronic structure and reactivity of the molecules, which can be correlated with their biological activity.

By integrating these computational studies with experimental synthesis and biological evaluation, researchers can adopt a more rational design approach. nih.gov This involves designing molecules with predicted high activity and favorable ADMET properties, synthesizing these targeted compounds, and then experimentally validating their performance, creating an efficient cycle of design, synthesis, and testing.

Q & A

Q. What are the standard synthetic routes for N-(3-chlorophenyl)-2-cyanoacetamide, and how can reaction conditions be optimized?

Methodological Answer: A common synthesis involves a multi-step approach:

Substitution reaction : Reacting 3-chloro-4-fluoronitrobenzene with a nucleophile (e.g., pyridinemethanol) under alkaline conditions to form intermediates .

Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines .

Condensation : Reacting the amine intermediate with cyanoacetic acid in the presence of a condensing agent (e.g., DCC or EDC) .

Q. Optimization Tips :

  • Monitor reaction progress via TLC (thin-layer chromatography) to identify byproducts .
  • Adjust pH and temperature to improve yield; acidic conditions (pH 4–6) often stabilize intermediates .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) at 299 K to collect intensity data .

Structure Solution : Employ SHELXS/SHELXD for phase determination and SHELXL for refinement .

Validation : Check geometric parameters (bond lengths/angles) against standards (e.g., Allen et al., 1987) .

Q. Software Recommendations :

  • SHELX Suite : Robust for small-molecule refinement .
  • ORTEP-3 : Graphical interface for thermal ellipsoid visualization .

Q. What pharmacokinetic predictors are critical for evaluating this compound’s bioactivity?

Methodological Answer : Use computational tools like Simulation Plus to calculate:

  • Permeability (Peff) : Predicts intestinal absorption.
  • Volume of Distribution (Vd) : Indicates tissue penetration.
  • Blood-Brain Barrier Penetration (logBBB) : Critical for CNS-targeted drugs .

Q. Example Data (from analogs) :

PredictorValue RangeRelevance
Peff (×10⁻⁴ cm/s)1.2–3.8Moderate absorption
logBBB-1.5 to -0.2Limited CNS uptake

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice explain stability or reactivity?

Methodological Answer : Perform graph set analysis (Etter’s formalism) to classify hydrogen bonds:

  • Intramolecular bonds (e.g., C—H···O in acetamide derivatives) stabilize conformers .
  • Intermolecular bonds (N—H···O) dictate packing efficiency, influencing melting points and solubility .

Case Study :
In N-(3-chlorophenyl)acetamide derivatives, N—H···O bonds form infinite chains (C(4) motif), enhancing thermal stability .

Q. How do discrepancies arise in crystallographic data, and how can they be resolved?

Methodological Answer : Common Issues :

  • Twinned crystals : Use SHELXL’s TWIN command to model overlapping lattices .
  • Disorder : Apply PART commands to refine alternate conformers .

Q. Validation Tools :

  • PLATON’s ADDSYM : Detects missed symmetry elements .
  • R-factor analysis : A value >0.1 suggests poor data quality; recollect data or reprocess .

Q. What advanced analytical techniques validate synthetic byproducts or degradation products?

Methodological Answer :

LC-HRMS : Accurately determine exact mass (e.g., m/z 262.0388 for cyanoacetamide derivatives) .

NMR Dynamics : Use 2D NOESY to distinguish regioisomers (e.g., para vs. ortho substitution) .

IR Spectroscopy : Track cyano (C≡N) stretch shifts (2220–2240 cm⁻¹) to confirm functional group integrity .

Case Study :
In trichloroethyl derivatives, IR peaks at 1680 cm⁻¹ (C=O) and 3300 cm⁻¹ (N—H) confirm acetamide formation .

Q. How can computational modeling predict biological targets or toxicity?

Methodological Answer :

Docking Studies : Use AutoDock Vina to screen against targets (e.g., kinases or GPCRs).

ADMET Prediction : Tools like SwissADME estimate hepatotoxicity (CYP450 inhibition) and cardiotoxicity (hERG binding) .

Example Finding :
Chloroacetamide analogs show moderate hERG inhibition (IC₅₀ ~10 μM), warranting further SAR studies .

Data Contradictions & Resolution

Q. How to address conflicting bioactivity data across structural analogs?

Methodological Answer :

Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., antimicrobial assays ).

Structural Tweaks : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance potency .

Example :
N-(4-chlorophenyl) analogs show higher antifungal activity (MIC 8 µg/mL) vs. N-(3-chlorophenyl) derivatives (MIC 32 µg/mL) due to improved membrane penetration .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.